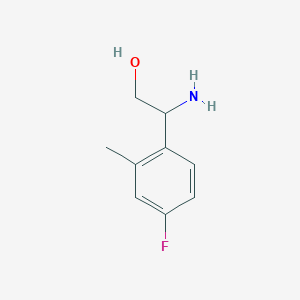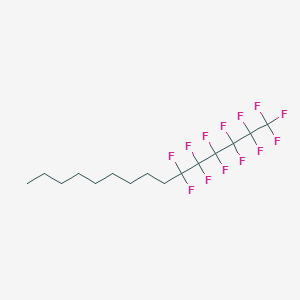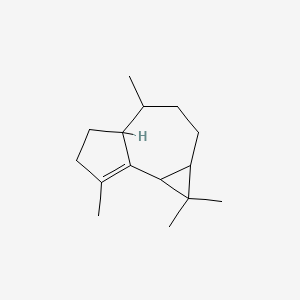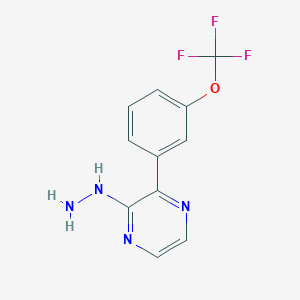![molecular formula C12H7F11O2 B12085862 4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol CAS No. 129560-96-9](/img/structure/B12085862.png)
4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,2,3,3,4,4,5,5,6,6,6-ウンデカフルオロヘキシル)オキシ]フェノールは、フェノール基とパーフルオロアルキル鎖の存在によって特徴付けられる合成有機化合物です。この化合物は、高い熱安定性、疎水性、化学的分解に対する耐性などの独特の化学的特性で注目されています。これらの特性は、さまざまな産業および科学的用途において価値のあるものとなっています。
2. 製法
合成経路と反応条件: 4-[(2,2,3,3,4,4,5,5,6,6,6-ウンデカフルオロヘキシル)オキシ]フェノールの合成は、通常、以下の手順を伴います。
出発原料: 合成は、フェノールと2,2,3,3,4,4,5,5,6,6,6-ウンデカフルオロヘキサノールから始まります。
反応条件: フェノールは、硫酸などの強酸触媒の存在下、還流条件下でパーフルオロ化アルコールと反応させます。反応はエーテル化機構を経て進行し、フェノールのヒドロキシル基がアルコールのヒドロキシル基と反応してエーテル結合を形成します。
精製: 次に、再結晶化またはカラムクロマトグラフィーなどの技術を使用して製品を精製し、純粋な化合物を得ます。
工業的生産方法: 工業的な設定では、4-[(2,2,3,3,4,4,5,5,6,6,6-ウンデカフルオロヘキシル)オキシ]フェノールの生産には、効率と収率を高めるために連続フローリアクターが使用される場合があります。温度や圧力などの反応パラメーターを正確に制御するための自動システムの使用により、製品品質の一貫性が保証されます。
反応の種類:
酸化: フェノール基は、過マンガン酸カリウムなどの酸化剤の影響下、キノンを形成するために酸化を受ける可能性があります。
還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を使用して、フェノール基を標的に還元することができます。
置換: パーフルオロアルキル鎖は、特に強力な求核剤による求核置換反応に関与する可能性があります。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: ジメチルスルホキシド(DMSO)などの非プロトン性溶媒中のメトキシドナトリウムなどの求核剤。
主要な生成物:
酸化: キノンの生成。
還元: ヒドロキノンの生成。
置換: 改変されたアルキル鎖を持つ置換フェノールの生成。
4. 科学研究での用途
4-[(2,2,3,3,4,4,5,5,6,6,6-ウンデカフルオロヘキシル)オキシ]フェノールは、さまざまな分野で多様な用途を持っています。
化学: 特にフッ素化化合物の形成において、有機合成における試薬として使用されます。
生物学: 疎水性のために膜タンパク質の研究に使用され、タンパク質構造の安定化を助けます。
医学: 安定性と代謝分解に対する耐性を活用した薬物送達システムでの潜在的な用途について調査されています。
産業: 過酷な条件に対する耐性を必要とする高性能コーティングや材料の生産に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanol.
Reaction Conditions: The phenol is reacted with the perfluorinated alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via an etherification mechanism, where the hydroxyl group of the phenol reacts with the hydroxyl group of the alcohol to form an ether linkage.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, targeting the phenolic group.
Substitution: The perfluorinated alkyl chain can participate in nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with modified alkyl chains.
科学的研究の応用
4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol has diverse applications across various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of membrane proteins due to its hydrophobic nature, aiding in the stabilization of protein structures.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance coatings and materials that require resistance to extreme conditions.
作用機序
この化合物は、主にフェノール基とパーフルオロアルキル鎖を通じて作用を発揮します。フェノール基は水素結合と電子移動反応に関与する可能性があり、パーフルオロ化鎖は疎水性と化学的耐性を付与します。これらの特性により、この化合物は、酵素や膜タンパク質を含むさまざまな分子標的に作用し、その活性と安定性に影響を与えます。
類似の化合物:
- 4-[(2,2,3,3,4,4,5,5,6,6,6-ノナフルオロヘキシル)オキシ]フェノール
- 4-[(2,2,3,3,4,4,5,5,6,6,6-デカフルオロヘキシル)オキシ]フェノール
比較:
- 疎水性: 4-[(2,2,3,3,4,4,5,5,6,6,6-ウンデカフルオロヘキシル)オキシ]フェノールは、より長いパーフルオロ化鎖のために、ノナフルオロおよびデカフルオロの対応物と比較して、より高い疎水性を示します。
- 化学的安定性: ウンデカフルオロ変異体は、より高い化学的安定性を示し、分解に対する極端な耐性を必要とする用途に適しています。
- 反応性: ウンデカフルオロ化合物における追加のフッ素原子の存在は、特に置換反応において、その反応性に影響を与える可能性があり、より短い鎖のアナログと比較して異なる選択性を示す可能性があります。
類似化合物との比較
- 4-[(2,2,3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol
- 4-[(2,2,3,3,4,4,5,5,6,6,6-Decafluorohexyl)oxy]phenol
Comparison:
- Hydrophobicity: 4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol exhibits higher hydrophobicity compared to its nonafluoro and decafluoro counterparts due to the longer perfluorinated chain.
- Chemical Stability: The undecafluoro variant shows greater chemical stability, making it more suitable for applications requiring extreme resistance to degradation.
- Reactivity: The presence of additional fluorine atoms in the undecafluoro compound can influence its reactivity, particularly in substitution reactions, where it may exhibit different selectivity compared to shorter-chain analogs.
特性
CAS番号 |
129560-96-9 |
|---|---|
分子式 |
C12H7F11O2 |
分子量 |
392.16 g/mol |
IUPAC名 |
4-(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexoxy)phenol |
InChI |
InChI=1S/C12H7F11O2/c13-8(14,5-25-7-3-1-6(24)2-4-7)9(15,16)10(17,18)11(19,20)12(21,22)23/h1-4,24H,5H2 |
InChIキー |
VQRKSWKQONXOSI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)
![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)

